molecular formula C18H21F2NO4 B1397885 Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate CAS No. 1251012-69-7

Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate

Cat. No. B1397885
CAS RN: 1251012-69-7
M. Wt: 353.4 g/mol
InChI Key: YLOPDALMJMDJEG-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C18H21F2NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbamazepine in Environmental Sciences

  • Adsorption for Contaminant Removal : A study explored the removal of carbamazepine from aqueous solutions, emphasizing adsorption methods using activated carbon and biochar. This research highlights the significance of adsorption processes in water treatment technologies, potentially applicable to other similar compounds for environmental remediation efforts (Décima et al., 2021).

Pharmacogenetics and Drug Safety

  • Adverse Drug Reactions and Genetics : Another aspect of scientific research related to carbamazepine is its pharmacogenetic profile, where studies have examined the genetic predisposition to adverse drug reactions. This area of research can inform safer drug design and usage strategies for compounds with similar pharmacological profiles, emphasizing the importance of genetic screening in personalized medicine (Chung et al., 2010).

Ethylene and Plant Biology

  • Ethylene Precursors in Plant Biology : In plant science, research on ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), sheds light on the complex roles of small molecules in plant physiology. This research can be extrapolated to understand the broader implications of chemical precursors in biological systems and their potential applications in agriculture and biotechnology (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

2-O-benzyl 3-O-ethyl (3S,3aS,6aR)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO4/c1-2-24-16(22)15-13-8-9-18(19,20)14(13)10-21(15)17(23)25-11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOPDALMJMDJEG-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2CN1C(=O)OCC3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CCC([C@H]2CN1C(=O)OCC3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 2
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Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 3
Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 4
Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 5
Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 6
Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate

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